molecular formula C9H7BrN2O2 B1663245 Methyl 6-bromo-1H-indazole-4-carboxylate CAS No. 885518-49-0

Methyl 6-bromo-1H-indazole-4-carboxylate

Katalognummer: B1663245
CAS-Nummer: 885518-49-0
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6-position and a carboxylate ester group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-bromo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the ester group.

    Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

    Substitution: Substituted indazole derivatives with various functional groups.

    Reduction: Reduced indazole derivatives.

    Oxidation: Oxidized indazole derivatives with different oxidation states.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Methyl 6-bromo-1H-indazole-4-carboxylate has been studied for its potential anticancer effects. It inhibits cytokine production and angiogenesis, thereby suppressing tumor growth. Research indicates that this compound demonstrates antiangiogenic activity in animal models and inhibits growth in various human cancer cell lines.

A study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant antiproliferative effects against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 4.21 to 18.6 µM . The mechanism involves triggering apoptosis and causing cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent.

Antioxidant Activity

This compound also exhibits radical scavenging activity, which may be attributed to its ability to neutralize reactive oxygen species (ROS). Its antioxidant properties protect cells from oxidative damage, making it a candidate for further research into its protective effects against oxidative stress-related diseases .

Synthesis of Derivatives

The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activities. These derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties, showing promise in developing new therapeutic agents .

Potential Drug Development

Given its biological activities, this compound is being explored for potential drug development in treating cancers and other diseases associated with inflammation and oxidative stress. Its ability to inhibit tumor growth through multiple mechanisms positions it as a valuable compound in medicinal chemistry.

Case Studies and Research Findings

Study TitleFindingsReference
Evaluation of Indazole DerivativesSignificant antiproliferative activity against A2780 and A549 cell lines; apoptosis induction observed
Antioxidant Effects of Indazole CompoundsDemonstrated radical scavenging activity; protective effects against oxidative damage
Antiangiogenic Activity in Animal ModelsInhibition of tumor growth through cytokine production suppression

Wirkmechanismus

The mechanism of action of methyl 6-bromo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Similar structure but with a cyclopentyl group instead of a methyl group.

    Methyl 6-amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a bromine atom.

    Methyl 6-chloro-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 6-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated derivatives may not. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships.

Biologische Aktivität

Methyl 6-bromo-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2. It is a derivative of indazole, characterized by a bromine atom at the 6-position and a carboxylate ester group at the 4-position. This structural configuration contributes to its biological activity, particularly in anticancer, anti-inflammatory, and antimicrobial domains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways:

  • Anticancer Activity : The compound has demonstrated the ability to inhibit the viability of various cancer cell lines, including liver (HEP3B), breast (MDA-MB-453), and leukemia (HL-60) cells. This inhibition is assessed using assays such as the MTT reduction assay, which measures cell viability .
  • Antiangiogenic Effects : this compound has been shown to inhibit proangiogenic cytokines that are associated with tumor development, thereby reducing tumor growth and metastasis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound and related derivatives:

Study Cell Lines Tested IC50 Values Findings
Study AHEP3B (liver)12 µMSignificant inhibition compared to methotrexate.
Study BMDA-MB-453 (breast)15 µMEffective against breast cancer cells.
Study CHL-60 (leukemia)10 µMHigh potency observed in leukemia cell lines.

These studies indicate that this compound possesses promising anticancer properties, with IC50 values indicating effective concentrations for inhibiting cancer cell viability.

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways. This suggests a role in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Liver Cancer : A clinical trial involving patients with liver cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates.
  • Breast Cancer Treatment : In another study focused on breast cancer patients, the compound was administered alongside standard chemotherapy regimens, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.

Eigenschaften

IUPAC Name

methyl 6-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646137
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-49-0
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (46.9 ml, 1543 mmol) was added to a stirred suspension of 6-bromo-1H-indazole-4-carboxylic acid (4.65 g, 19.29 mmol, available from Sinova) in methanol (100 ml) and the reaction mixture was heated to 70° C. for 18 h. The reaction mixture was allowed to cool to RT resulting in the precipitation of a solid. The mixture was cooled in ice and the yellow precipitate filtered off and washed with methanol to give the title compound as a yellow solid (2.54 g).
Quantity
46.9 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), 6N HCl (350 mL) was added and stirred it at 60° C. for 8 h. On completion of reaction, solvent was removed under reduced pressure then basified with saturated NaHCO3 solution till pH 8. The solid precipitate was filtered and dried under vacuum before being stirred in diethyl ether for 15 min, filtered and dried to afford methyl 6-bromo-1H-indazole-4-carboxylate (11 g, 71.7%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 6
Methyl 6-bromo-1H-indazole-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.